molecular formula C16H11N3O4S B2472674 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(benzo[d]thiazol-2-yl)oxalamide CAS No. 920351-34-4

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(benzo[d]thiazol-2-yl)oxalamide

Cat. No.: B2472674
CAS No.: 920351-34-4
M. Wt: 341.34
InChI Key: CEVXKELBHCFEHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(benzo[d]thiazol-2-yl)oxalamide is a complex organic compound that features both a benzodioxole and a benzothiazole moiety.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-N'-(1,3-benzothiazol-2-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O4S/c20-14(17-9-5-6-11-12(7-9)23-8-22-11)15(21)19-16-18-10-3-1-2-4-13(10)24-16/h1-7H,8H2,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEVXKELBHCFEHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(benzo[d]thiazol-2-yl)oxalamide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(benzo[d]thiazol-2-yl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(benzo[d]thiazol-2-yl)oxalamide involves its interaction with cellular targets to induce apoptosis. It has been shown to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells . The compound likely interacts with tubulin, disrupting microtubule assembly and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(benzo[d]thiazol-2-yl)oxalamide is unique due to its dual benzodioxole and benzothiazole moieties, which confer distinct biological activities. Its ability to induce apoptosis and cell cycle arrest makes it a promising candidate for further development as an anticancer agent .

Biological Activity

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(benzo[d]thiazol-2-yl)oxalamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer properties. This article synthesizes available data on its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of two distinct aromatic moieties: a benzo[d][1,3]dioxole and a benzo[d]thiazole. This structural diversity is hypothesized to contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing benzo[d][1,3]dioxole and related structures. For instance, derivatives of benzo[d][1,3]dioxole have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of similar compounds on three cancer cell lines: HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The results indicated that several derivatives exhibited IC50 values significantly lower than that of the reference drug doxorubicin, suggesting enhanced potency:

CompoundIC50 (µM) HepG2IC50 (µM) HCT116IC50 (µM) MCF7
This compoundTBDTBDTBD
Doxorubicin7.468.294.56

Note : Specific IC50 values for this compound were not available in the reviewed literature but are expected to be competitive based on structural analogs.

The mechanisms underlying the anticancer activity of this compound may involve:

  • Inhibition of EGFR : Similar compounds have been shown to inhibit epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
  • Induction of Apoptosis : Studies indicate that these compounds can trigger apoptosis in cancer cells by modulating mitochondrial pathways and affecting proteins such as Bax and Bcl-2.

Additional Biological Activities

Beyond anticancer effects, compounds with similar structures have also been investigated for:

  • Antimicrobial Activity : Some derivatives exhibit antibacterial properties against gram-positive and gram-negative bacteria.
  • Anti-inflammatory Effects : Certain benzo[d][1,3]dioxole derivatives have demonstrated potential in reducing inflammation in vitro.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the oxalamide backbone through condensation reactions.
  • Coupling reactions involving benzo[d][1,3]dioxole and benzo[d]thiazole moieties.

Comparative Studies

Comparative studies with other compounds reveal that modifications in the aromatic rings can significantly alter biological activity. For example, introducing electron-donating or withdrawing groups can enhance or reduce cytotoxicity.

Q & A

Basic Research Question

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 6.8–7.5 ppm confirm aromatic protons from benzodioxole and benzothiazole .
    • ¹³C NMR : Carbonyl signals (δ 160–170 ppm) verify the oxalamide linkage .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity, while ESI-MS detects [M+H]+ ions (expected m/z ~395) .
  • IR Spectroscopy : Stretches at ~1650 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-O-C) confirm functional groups .

How can researchers hypothesize the mechanism of action for this compound given limited target data?

Advanced Research Question
Leverage structural analogs and computational tools:

  • Molecular Docking : Model interactions with known targets (e.g., PARP-1 or tubulin) using benzothiazole-containing analogs as templates () .
  • Pathway Analysis : Screen against apoptosis (caspase-3/7) or cell-cycle (cyclin-dependent kinase) markers, as seen in N1-(thiophen-2-yl)oxalamide studies () .
  • Proteomics : Use SILAC (stable isotope labeling by amino acids) to identify binding partners in cancer cell lysates .

What strategies optimize in vivo bioavailability of this compound for preclinical testing?

Advanced Research Question
Address poor solubility and metabolic stability:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl on the benzothiazole NH) to enhance absorption .
  • Nanocarriers : Encapsulate in liposomes or PLGA nanoparticles, as demonstrated for benzodioxole derivatives () .
  • PK/PD Studies : Monitor plasma half-life in rodent models using LC-MS/MS, adjusting dosing regimens based on AUC (area under the curve) .

How do structural modifications on the benzothiazole ring influence bioactivity?

Advanced Research Question
Key modifications and outcomes:

  • Electron-Withdrawing Groups (e.g., -NO₂, -F) : Enhance anticancer activity by increasing electrophilicity and target binding () .
  • Hydrophobic Substituents (e.g., -CH₃, -Ph) : Improve membrane permeability but may reduce solubility () .
  • Heteroatom Insertion (e.g., S→O in thiazole) : Alter redox properties, as seen in analogs with furan replacements () .

What are the best practices for validating synthetic yield and reproducibility?

Basic Research Question

  • Reaction Monitoring : Use TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) or in-situ IR to track intermediate formation .
  • Batch Consistency : Repeat synthesis ≥3 times under identical conditions (temperature, solvent purity) and report yield ranges (e.g., 65–72%) .
  • Cross-Lab Validation : Share protocols with collaborators to confirm reproducibility, addressing variables like humidity or catalyst lot .

How can researchers address the lack of crystallographic data for this compound?

Advanced Research Question

  • X-Ray Crystallography : Co-crystallize with PEG 4000 or use slow vapor diffusion (ether into DCM solution) .
  • Computational Modeling : Generate predicted crystal structures using software like Mercury (CCDC) based on analogous benzothiazole-oxalamides () .
  • SAXS (Small-Angle X-Ray Scattering) : Analyze solution-phase conformation if crystals remain elusive .

What in vitro assays are most suitable for initial bioactivity screening?

Basic Research Question

  • Cytotoxicity : MTT assay on cancer cell lines (IC₅₀ determination) .
  • Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases (e.g., MMP-9) .
  • Anti-Inflammatory Potential : ELISA for TNF-α or IL-6 suppression in LPS-stimulated macrophages .

How can contradictory solubility data from different sources be reconciled?

Advanced Research Question
Discrepancies often arise from solvent polarity and measurement techniques:

  • Standardized Protocols : Use USP methods with buffered solutions (pH 7.4 PBS) and shake-flask technique .
  • Computational LogP Prediction : Compare experimental LogP (e.g., ~2.8) with software outputs (e.g., ChemAxon) to validate .
  • Co-Solvency Studies : Test solubility enhancers (e.g., DMSO, cyclodextrins) for formulation insights .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.